Pyrrolopyrimidine nucleosiden en nucleotiden

Pyrrolopyrimidine nucleosides and nucleotides are a class of compounds derived from the fusion of pyrrole and pyrimidine rings, forming a heterocyclic structure. These molecules exhibit unique biological activities due to their distinct chemical properties. In the field of pharmaceuticals, they have shown promising potential as therapeutic agents for various diseases, including viral infections, cancer, and neurological disorders.

Pyrrolopyrimidine nucleosides are analogs of natural nucleosides, with modifications in their ring structures that enhance their stability and bioavailability. Similarly, pyrrolopyrimidine nucleotides act as active metabolites involved in cellular processes such as DNA synthesis and repair. Their design typically involves the optimization of pharmacokinetic properties to improve therapeutic efficacy while minimizing side effects.

These compounds are often synthesized through complex chemical reactions involving steps like condensation, ring formation, and functional group modifications. The resultant pyrrolopyrimidine nucleosides and nucleotides can be further customized with various substituents to target specific cellular mechanisms or pathways, making them versatile tools in drug development.

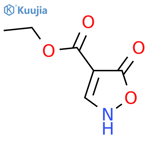

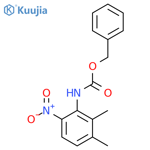

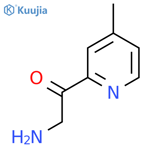

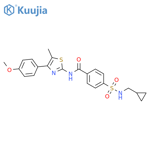

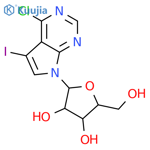

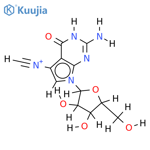

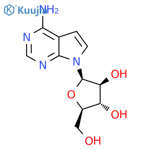

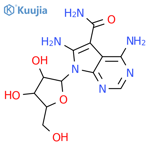

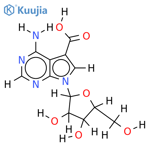

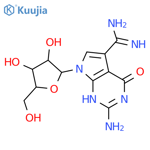

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

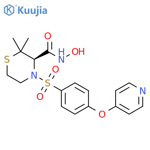

|

LLY-283 | 2040291-27-6 | C17H18N4O4 |

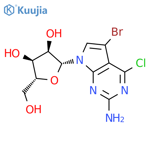

|

7H-Pyrrolo[2,3-d]pyrimidin-2-amine,5-bromo-4-chloro-7-b-D-ribofuranosyl- | 873792-93-9 | C11H12N4O4ClBr |

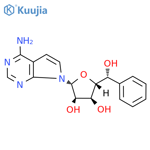

|

7H-Pyrrolo[2,3-d]pyrimidin-4-amine,5-iodo-7-(2-C-methyl-b-D-ribofuranosyl)- | 847551-49-9 | C12H15IN4O4 |

|

7H-Pyrrolo[2,3-d]pyrimidine,4-chloro-5-iodo-7-b-D-ribofuranosyl- | 24386-91-2 | C11H11CLIN3O4 |

|

7-Cyano-7-deazaguanosine | 61210-21-7 | C12H14N5O5 |

|

Ara-tubercidin | 64526-34-7 | C11H14N4O4 |

|

| 57071-59-7 | C12H16N6O5 |

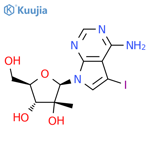

|

7H-Pyrrolo[2,3-d]pyrimidin-4-amine,5-methyl-7-b-D-ribofuranosyl- | 64609-53-6 | C12H16N4O4 |

|

Sangivamycic acid | 18418-00-3 | C12H14N4O6 |

|

Archaeosine | 148608-52-0 | C12H16N6O5 |

Gerelateerde literatuur

-

1. Back matter

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

Aanbevolen leveranciers

-

pengshengyueFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten